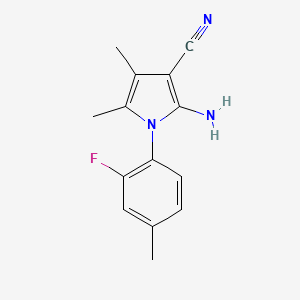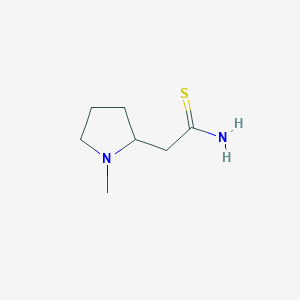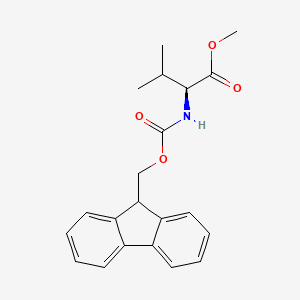
3,4,6-Tribromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tribromo-dibenzofuran: is a brominated derivative of dibenzofuran, a polycyclic aromatic compound It is characterized by the presence of three bromine atoms attached to the dibenzofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. The process can be carried out using bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Tribromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: 3,4,6-Tribromo-dibenzofuran is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its brominated structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology and Medicine: Research into the biological activities of brominated dibenzofurans, including this compound, has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial, anticancer, or other pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.
Mécanisme D'action
The mechanism of action of 3,4,6-Tribromo-dibenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- 3,4,7-Tribromo-dibenzofuran
- 2,3,6-Tribromo-dibenzofuran
- 2,4,6-Tribromoaniline
Comparison: Compared to other brominated dibenzofurans, 3,4,6-Tribromo-dibenzofuran is unique in its specific bromination pattern, which can influence its reactivity and applications. For example, the position of the bromine atoms can affect the compound’s ability to participate in certain chemical reactions or its biological activity.
Propriétés
Numéro CAS |
617707-56-9 |
|---|---|
Formule moléculaire |
C12H5Br3O |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
3,4,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-8-5-4-7-6-2-1-3-9(14)11(6)16-12(7)10(8)15/h1-5H |
Clé InChI |
HVBWHLFLULUOHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC(=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
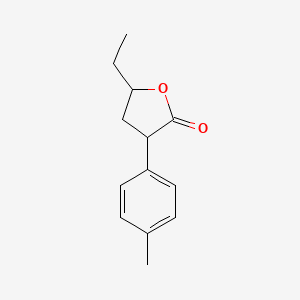

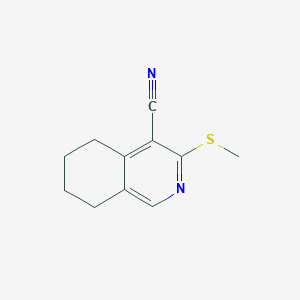
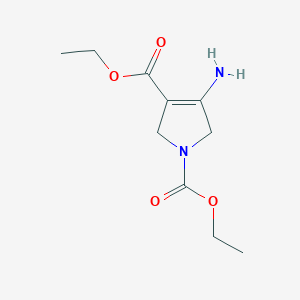
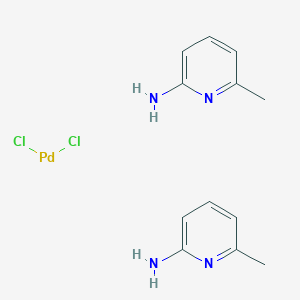
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
